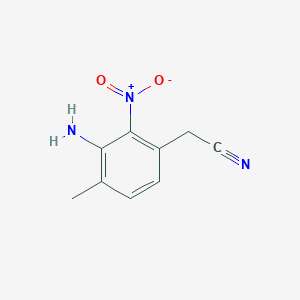
2-(3-Amino-4-methyl-2-nitrophenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Amino-4-methyl-2-nitrophenyl)acetonitrile is an organic compound with a complex structure that includes an amino group, a methyl group, a nitro group, and a nitrile group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Amino-4-methyl-2-nitrophenyl)acetonitrile typically involves the cyanoacetylation of substituted anilines. One common method includes the reaction of 3-amino-4-methyl-2-nitroaniline with cyanoacetic acid or its esters under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Nucleophilic substitution can be carried out using reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Reduction: The major product is the corresponding amine derivative.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be synthesized.
Aplicaciones Científicas De Investigación
2-(3-Amino-4-methyl-2-nitrophenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound’s derivatives have potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-(3-Amino-4-methyl-2-nitrophenyl)acetonitrile and its derivatives involves interactions with specific molecular targets. For instance, the compound may inhibit certain enzymes or receptors, leading to its biological effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects .
Comparación Con Compuestos Similares
2-(3-Amino-4-methylphenyl)acetonitrile: Lacks the nitro group, which may result in different reactivity and biological activity.
2-(3-Amino-4-nitrophenyl)acetonitrile: Lacks the methyl group, which can influence its chemical properties and applications.
2-(4-Methyl-2-nitrophenyl)acetonitrile: Lacks the amino group, affecting its potential for further functionalization.
Uniqueness: 2-(3-Amino-4-methyl-2-nitrophenyl)acetonitrile is unique due to the presence of both the nitro and amino groups on the benzene ring, which allows for a wide range of chemical modifications and applications. The combination of these functional groups provides a versatile platform for the synthesis of various derivatives with potential biological and industrial applications .
Propiedades
Fórmula molecular |
C9H9N3O2 |
|---|---|
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
2-(3-amino-4-methyl-2-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C9H9N3O2/c1-6-2-3-7(4-5-10)9(8(6)11)12(13)14/h2-3H,4,11H2,1H3 |
Clave InChI |
BEUCVGZLSCMCOD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)CC#N)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



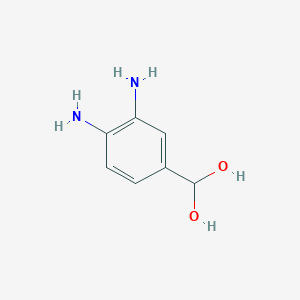
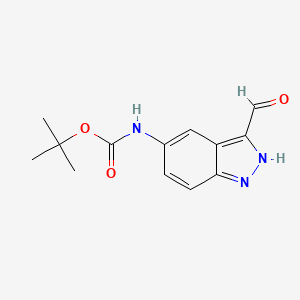
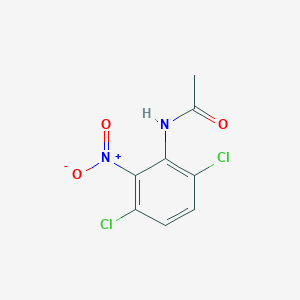

![N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B15224164.png)

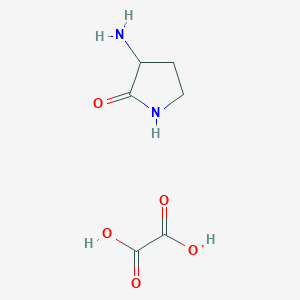
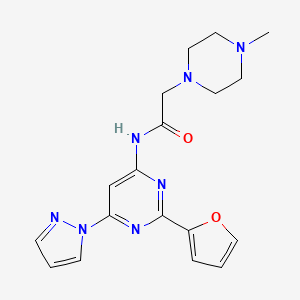



![8-Bromo-1H-pyraZolo[1,5-a][1,3,5]triaZine-2,4-dione](/img/structure/B15224203.png)

